molecular formula C17H26N2O4 B12947129 Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester CAS No. 1359949-35-1

Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester

Cat. No.: B12947129
CAS No.: 1359949-35-1
M. Wt: 322.4 g/mol
InChI Key: GEIAMBLMVKRXJJ-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester is a complex organic compound with the molecular formula C16H24N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps like purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 4-nitrophenyl ester
  • Carbamic acid, N-[2-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[2-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]phenyl]ethyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester is unique due to its specific structural configuration and the presence of the phenylmethyl ester group.

Properties

CAS No.

1359949-35-1

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

benzyl N-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)23-14(20)18-12-17(4,5)19-15(21)22-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H,18,20)(H,19,21)

InChI Key

GEIAMBLMVKRXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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